molecular formula C25H24N2O5S B2809267 N-(2-benzoyl-4-methylphenyl)-4-(morpholinosulfonyl)benzamide CAS No. 313529-19-0

N-(2-benzoyl-4-methylphenyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2809267
CAS No.: 313529-19-0
M. Wt: 464.54
InChI Key: HDDFAGCFLQKITD-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-4-(morpholinosulfonyl)benzamide is a benzamide derivative featuring a morpholinosulfonyl group at the para position of the benzamide ring and a 2-benzoyl-4-methylphenyl substituent on the amide nitrogen. This compound is structurally characterized by:

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c1-18-7-12-23(22(17-18)24(28)19-5-3-2-4-6-19)26-25(29)20-8-10-21(11-9-20)33(30,31)27-13-15-32-16-14-27/h2-12,17H,13-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDFAGCFLQKITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-benzoyl-4-methylphenylamine and 4-(morpholinosulfonyl)benzoic acid. These intermediates are then coupled under specific reaction conditions, often involving catalysts and solvents, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The benzoyl and morpholinosulfonyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular interactions would require detailed study through experimental and computational methods.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogs and their structural differences are summarized in Table 1.

Compound Name Substituent on Amide Nitrogen Key Functional Groups Biological Activity (If Reported) Reference
N-(4-(Morpholinosulfonyl)phenyl)benzamide (23) Phenyl Morpholinosulfonyl, benzamide Not explicitly reported
N-(2-furylmethyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide 2-Furylmethyl, 4-methoxy Morpholinosulfonyl, methoxy Not reported
2-isopropoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide Isopropoxy Morpholinosulfonyl, isopropoxy Not reported
4-(1H-imidazol-1-yl)-N-(4-sulfamoylphenyl)benzamide 4-Sulfamoylphenyl, imidazole Sulfamoyl, imidazole Antifungal/antibacterial activity

Key Observations :

  • Substituent Diversity : The target compound’s 2-benzoyl-4-methylphenyl group distinguishes it from simpler phenyl (23) or heterocyclic (e.g., furylmethyl in ) substituents. This group may enhance hydrophobic interactions in biological targets.
  • Morpholinosulfonyl Group: Common in analogs , this group improves water solubility and serves as a hydrogen-bond acceptor, critical for target engagement.

Example :

  • N-(4-(Morpholinosulfonyl)phenyl)benzamide (23): Synthesized via reaction of 4-(morpholinosulfonyl)aniline with benzoyl chloride in acetonitrile .
  • Target Compound : Likely synthesized similarly, substituting benzoyl chloride with 2-benzoyl-4-methylphenyl chloride.

Challenges :

  • Lower yields in sulfonamide-based syntheses due to steric hindrance (e.g., 68% yield for compound 47 in ).

Physicochemical Properties

  • Solubility: The morpholinosulfonyl group enhances aqueous solubility compared to non-sulfonylated analogs (e.g., compound 23 vs. simple benzamides) .
  • Lipophilicity : The 2-benzoyl-4-methylphenyl group increases logP relative to analogs with smaller substituents (e.g., methoxy in or isopropoxy in ).

Analytical Characterization

  • IR Spectroscopy : Absence of C=O bands (~1660–1680 cm⁻¹) in triazole derivatives confirms structural transformations (e.g., in ). For the target compound, C=O (benzoyl) and S=O (sulfonyl) stretches would dominate.
  • NMR/MS : Used extensively in to confirm purity and structure. For example, compound 23’s ¹H-NMR shows aromatic protons at δ 7.8–8.1 ppm and morpholine protons at δ 3.6–3.8 ppm.

Biological Activity

N-(2-benzoyl-4-methylphenyl)-4-(morpholinosulfonyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzamide core with a morpholinosulfonyl group, contributing to its unique properties. The synthesis typically involves several steps:

  • Formation of the Benzamide : The initial step involves the reaction between 2-benzoyl-4-methylphenylamine and morpholinosulfonyl chloride.
  • Purification : The product is purified through recrystallization or chromatography to obtain the final compound in high purity.

This compound exhibits its biological effects primarily through interaction with specific molecular targets such as enzymes or receptors. Its mechanism may include:

  • Enzyme Inhibition : The morpholinosulfonyl group enhances binding affinity to target enzymes, potentially inhibiting their activity and modulating biochemical pathways.
  • Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (breast cancer)12.5
HeLa (cervical cancer)15.0
A549 (lung cancer)10.0

These results indicate that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has shown promise as an anti-inflammatory agent. Animal models have demonstrated that this compound can significantly reduce inflammation markers such as TNF-alpha and IL-6 in serum.

Case Studies

  • Study on Anticancer Activity : A study conducted on human breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
  • Anti-inflammatory Effects in Rodent Models : In a controlled experiment, rodents treated with the compound exhibited reduced paw edema compared to controls, suggesting effective modulation of inflammatory responses.

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